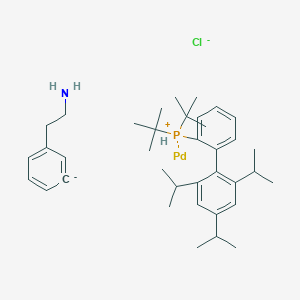
t-Bu X-Phos Pd-G1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
t-Bu X-Phos Pd-G1 is synthesized through a series of reactions involving the coupling of di-tert-butylphosphino with triisopropylbiphenyl and phenethylamine, followed by complexation with palladium chloride . The reaction conditions typically involve the use of solvents like dioxane and bases to facilitate the coupling reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
t-Bu X-Phos Pd-G1 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, electron-deficient anilines, and various bases. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction .
Major Products
The major products formed from these reactions are typically biaryl compounds, aryl amines, and other functionalized organic molecules .
科学的研究の応用
t-Bu X-Phos Pd-G1 has a wide range of applications in scientific research, including:
作用機序
t-Bu X-Phos Pd-G1 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The palladium center in the compound coordinates with the reactants, lowering the activation energy and allowing the reaction to proceed more efficiently . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates .
類似化合物との比較
Similar Compounds
- XPhos Pd G1
- RuPhos Pd G1
- SPhos Pd G1
- BrettPhos Palladacycle
Uniqueness
t-Bu X-Phos Pd-G1 is unique due to its high efficiency and selectivity in cross-coupling reactions. It offers advantages such as lower catalyst loading and the ability to operate under mild conditions, making it a preferred choice for many synthetic applications .
特性
分子式 |
C37H56ClNPPd- |
|---|---|
分子量 |
687.7 g/mol |
IUPAC名 |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;palladium;2-phenylethanamine;chloride |
InChI |
InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-2,4-5H,6-7,9H2;1H;/q;-1;; |
InChIキー |
DHWDJQHLRAGGPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C1=C[C-]=CC(=C1)CCN.[Cl-].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


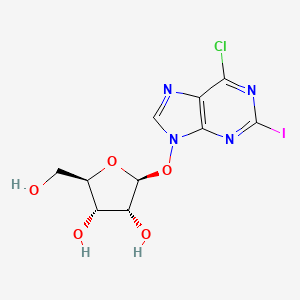
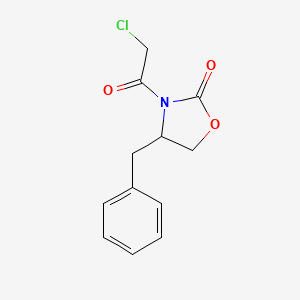
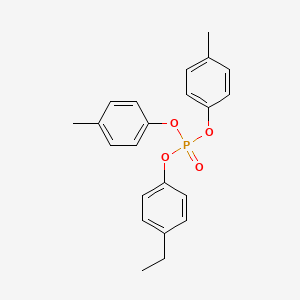
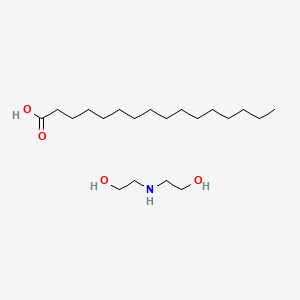
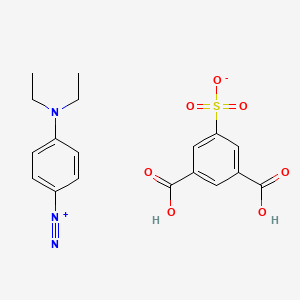
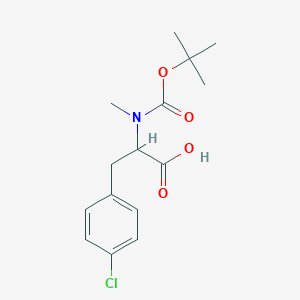
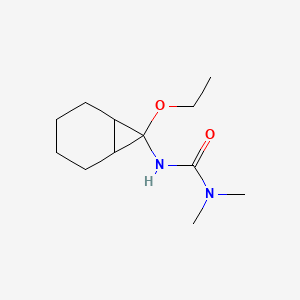
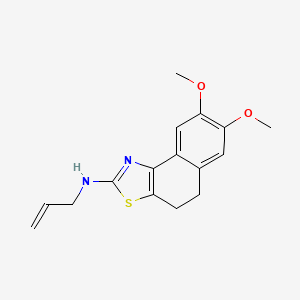

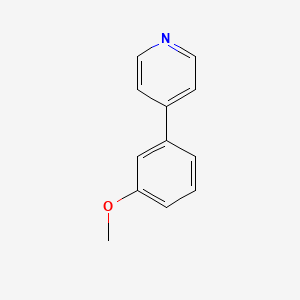

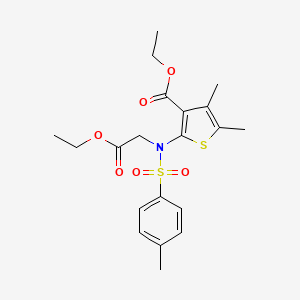
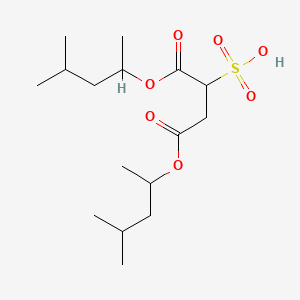
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
